molecular formula C17H22N4O B2482284 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798489-31-2

1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2482284
CAS No.: 1798489-31-2
M. Wt: 298.39
InChI Key: JPJWFQBDSDJSLI-UHFFFAOYSA-N
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Description

1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a tert-butylbenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, followed by functionalization to introduce the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-tert-butylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole
  • 1-(4-tert-butylbenzoyl)pyrrolidin-3-yl)methanol
  • 1-(4-tert-butylbenzoyl)pyrrolidin-2-one

Uniqueness: 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-10-8-15(12-20)21-11-9-18-19-21/h4-7,9,11,15H,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJWFQBDSDJSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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